molecular formula C15H16O4S B14410502 1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), (R)- CAS No. 86030-83-3

1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), (R)-

Cat. No.: B14410502
CAS No.: 86030-83-3
M. Wt: 292.4 g/mol
InChI Key: JYWSJAIUCKNYFC-HNNXBMFYSA-N
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Description

1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- is a chiral compound with significant importance in various fields of chemistry and industry. It is known for its role as an intermediate in the synthesis of various chemicals and pharmaceuticals. The compound’s structure consists of a phenyl group attached to a 1,2-ethanediol backbone, with a 4-methylbenzenesulfonate group attached to the first carbon atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- involves its interaction with specific enzymes or catalysts. For example, in the reduction of 2-hydroxyacetophenone, the compound acts as a substrate for carbonyl reductases, which catalyze the conversion to ®-1-phenyl-1,2-ethanediol. The molecular targets include the active sites of these enzymes, where the reduction reaction occurs .

Comparison with Similar Compounds

Similar Compounds

  • Styrene glycol
  • α,β-Dihydroxyethylbenzene
  • Phenyl glycol
  • Phenylethanediol
  • Phenylethylene glycol
  • Styrolyl alcohol
  • 1-Phenyl-1,2-ethanediol
  • 1,2-Dihydroxy-1-phenylethane
  • Phenyl-1,2-ethanediol
  • 1,2-Dihydroxyethylbenzene
  • 1,2-Ethanediol, phenyl-
  • 1-Fenyl-1,2-ethandiol
  • Fenylglycol
  • 1-Phenylethylene glycol
  • NSC 406601
  • 1-Phenylethane-1,2-diol

Uniqueness

1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- is unique due to its high enantiomeric purity and specific functional groups, which make it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals. Its ability to undergo various chemical reactions and its role in biocatalytic processes further enhance its significance in scientific research and industrial applications .

Properties

CAS No.

86030-83-3

Molecular Formula

C15H16O4S

Molecular Weight

292.4 g/mol

IUPAC Name

[(1R)-2-hydroxy-1-phenylethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-15(11-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m0/s1

InChI Key

JYWSJAIUCKNYFC-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](CO)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CO)C2=CC=CC=C2

Origin of Product

United States

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